![molecular formula C12H10BrFO3 B13341039 8-(2-Bromovinyl)-5-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13341039.png)
8-(2-Bromovinyl)-5-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-Bromovinyl)-5-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is a synthetic organic compound that belongs to the class of benzo[d][1,3]dioxin-4-ones This compound is characterized by the presence of a bromovinyl group, a fluorine atom, and two methyl groups attached to the benzo[d][1,3]dioxin-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Bromovinyl)-5-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid derivatives with acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile at room temperature . The amidation of the synthesized benzo[d][1,3]dioxin-4-one derivatives with primary amines can be performed to yield the corresponding salicylamides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, such as those described above, to produce the compound in moderate to good yields.
Chemical Reactions Analysis
Types of Reactions
8-(2-Bromovinyl)-5-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromovinyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Amidation Reactions: The benzo[d][1,3]dioxin-4-one core can be amidated with primary amines to form salicylamides.
Common Reagents and Conditions
Copper(I) Iodide (CuI): Used as a catalyst in the synthesis of the compound.
Sodium Bicarbonate (NaHCO₃): Used as a base in the reaction.
Acetonitrile: Used as a solvent in the reaction.
Major Products Formed
The major products formed from the reactions of this compound include various substituted benzo[d][1,3]dioxin-4-one derivatives and salicylamides .
Scientific Research Applications
8-(2-Bromovinyl)-5-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(2-Bromovinyl)-5-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic rearrangements due to the presence of the bromovinyl group and the geminal arrangement of oxygen atoms in the six-membered ring . These interactions can lead to various biological effects, including modulation of enzyme activity and inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
4H-Benzo[d][1,3]dioxin-4-one Derivatives: These compounds share the same core structure and exhibit similar chemical properties.
Dioxin-like Compounds: These compounds have similar toxicological profiles and mechanisms of action.
Uniqueness
8-(2-Bromovinyl)-5-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is unique due to the presence of the bromovinyl and fluorine substituents, which confer distinct chemical reactivity and biological activity compared to other benzo[d][1,3]dioxin-4-one derivatives .
Properties
Molecular Formula |
C12H10BrFO3 |
|---|---|
Molecular Weight |
301.11 g/mol |
IUPAC Name |
8-[(E)-2-bromoethenyl]-5-fluoro-2,2-dimethyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C12H10BrFO3/c1-12(2)16-10-7(5-6-13)3-4-8(14)9(10)11(15)17-12/h3-6H,1-2H3/b6-5+ |
InChI Key |
CBYJSPOLTWZYAX-AATRIKPKSA-N |
Isomeric SMILES |
CC1(OC2=C(C=CC(=C2C(=O)O1)F)/C=C/Br)C |
Canonical SMILES |
CC1(OC2=C(C=CC(=C2C(=O)O1)F)C=CBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



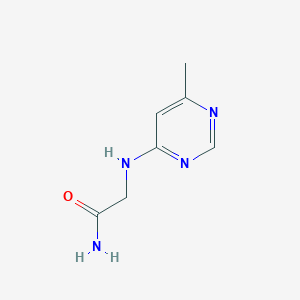
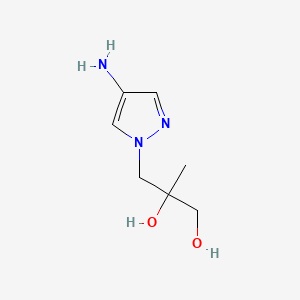

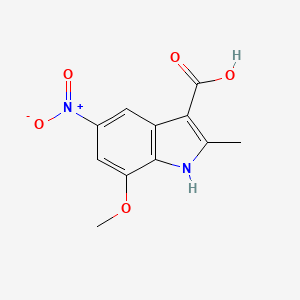
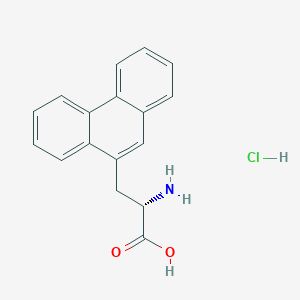
![2-[[5-(Bromomethyl)pyrazol-1-yl]methoxy]ethyl-trimethyl-silane](/img/structure/B13341010.png)

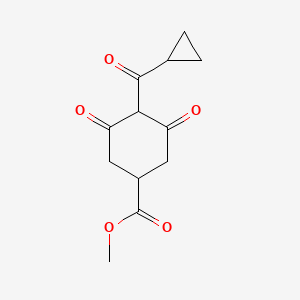
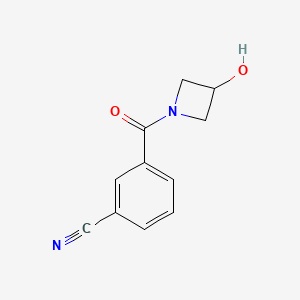
![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B13341028.png)

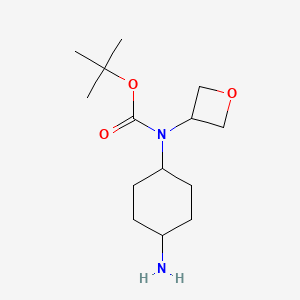
![(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine](/img/structure/B13341037.png)
